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Boc-ThionoLeu-1-(6-nitro)benzotriazolide

Cat. No.: B558057
CAS No.: 214750-70-6
M. Wt: 393.5 g/mol
InChI Key: PMAXTLKKSQZVKQ-ZDUSSCGKSA-N
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Description

Fundamental Principles and Significance of Thioamide Linkages in Peptide Science

A thioamide is a functional group that serves as a near-perfect isostere of the natural amide bond, with a sulfur atom replacing the carbonyl oxygen. nih.gov This single-atom substitution introduces subtle yet profound changes to the physicochemical properties of the peptide backbone. nih.govresearchgate.net The carbon-sulfur double bond in a thioamide is weaker and longer than the carbon-oxygen double bond of an amide, and the thioamide N-H group is more acidic. nih.gov Consequently, thioamides are better hydrogen bond donors but weaker hydrogen bond acceptors compared to their oxo-amide counterparts. nih.gov

These altered properties bestow significant advantages upon thioamide-containing peptides. Key benefits include:

Enhanced Proteolytic Stability : The thioamide bond is often resistant to cleavage by proteases, which addresses a major challenge in the development of peptide-based drugs that are otherwise rapidly degraded in vivo. nih.govnih.govresearchgate.net For instance, a thioamide-containing peptide substrate was shown to resist hydrolysis by the enzyme prolyl oligopeptidase. nih.gov

Modulation of Biological Activity : The substitution can alter the conformation and hydrogen bonding networks within a peptide, potentially leading to enhanced binding affinity or modified biological function. nih.govnih.govresearchgate.net

Unique Spectroscopic Probes : Thioamides possess distinct spectroscopic properties, including a red-shifted absorption band, which allows them to be used as probes to study protein folding, structure, and dynamics with high spatial and temporal control. nih.govresearchgate.net They can function as fluorescence quenchers or be used in circular dichroism (CD) spectroscopy to monitor structural changes. nih.govdigitellinc.com

The strategic placement of thioamide linkages is a valuable tool in chemical biology and medicinal chemistry, enabling the fine-tuning of peptide properties for therapeutic and research applications. researchgate.net

Evolution of Synthetic Methodologies for Thiopeptide Construction

The synthesis of peptides containing site-specific thioamide bonds has evolved significantly, moving from challenging early methods to more robust and efficient protocols compatible with modern synthesis platforms. The primary challenge lies in the efficient thionation of an amide bond or the direct incorporation of a thionated amino acid monomer during peptide chain elongation.

Early efforts often relied on post-synthetic thionation of a pre-formed peptide using reagents like Lawesson's reagent, but this approach often suffered from a lack of selectivity and harsh reaction conditions. The development of methods for the synthesis of thioacylating agents that could be used directly in solid-phase peptide synthesis (SPPS) was a major breakthrough.

Modern synthetic strategies for constructing thiopeptides include:

Thioacyl-benzimidazolones : Dawson's N-acyl-benzimidazolinone (Nbz) process is a notable method for preparing thioamide-containing peptides. nih.gov

Thioacyl-benzotriazoles : The activation of a thionated amino acid with a benzotriazole (B28993) derivative, as seen in the subject compound Boc-ThionoLeu-1-(6-nitro)benzotriazolide , creates a highly reactive species suitable for coupling. chemrxiv.org

Ynamide-Mediated Synthesis : A more recent approach involves the use of ynamide coupling reagents to activate monothiocarboxylic acids, which can then be used to form thioamide bonds. chemrxiv.org

Ribosomal Synthesis : Nature itself produces thiopeptides, such as thiostrepton, through a complex biosynthetic pathway involving ribosomally synthesized precursor peptides and a series of post-translational modifications. nih.govnih.gov

These advanced methodologies have made thiopeptides more accessible, enabling their broader application in scientific research and drug discovery. chemrxiv.org

Strategic Importance of Activated Amino Acid Derivatives in Modern Peptide Synthesis

Chemical peptide synthesis is fundamentally a series of condensation reactions that form amide bonds between amino acids. wikipedia.org However, the carboxyl group of an amino acid is not sufficiently reactive to readily form a peptide bond with an amino group. mdpi.com Therefore, the process requires the "activation" of the carboxyl group to transform it into a better leaving group, thereby facilitating the nucleophilic attack by the amine of the next amino acid. mdpi.comwpmucdn.com

The strategic use of activated amino acid derivatives is a cornerstone of modern peptide synthesis, particularly in SPPS. chemrxiv.org To prevent unwanted side reactions like polymerization, the N-terminal amino group of the activated amino acid must be temporarily protected, commonly with a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) group. wikipedia.orgpeptide.com

Activation is typically achieved by reacting the N-protected amino acid with a coupling reagent. This generates a highly reactive intermediate, such as an active ester. mdpi.com Benzotriazole-based reagents are highly effective for this purpose. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), react with activated intermediates to form active esters that are efficient in coupling and help to suppress racemization—a critical issue that can compromise the chiral integrity of the amino acid. wikipedia.orgmdpi.com

The compound This compound is a prime example of a strategically designed, pre-activated building block. It combines:

An N-terminal Boc protecting group to prevent self-coupling. peptide.com

A thionated leucine (B10760876) residue (ThionoLeu) for incorporation of a thioamide bond.

A 6-nitrobenzotriazolide leaving group, which serves as a highly efficient activating moiety for the thio-carboxyl group, enabling its direct use in peptide synthesis. cymitquimica.com

Such reagents streamline the synthesis of modified peptides by providing a stable, yet highly reactive, monomer ready for incorporation into a growing peptide chain.

Data Tables

Table 1: Properties of this compound

This table details the known properties of the primary chemical compound discussed in this article.

PropertyValueSource
Chemical Name This compound cato-chem.comchemicalregister.com
Synonym (S)-2-(t-butoxycarbonyl-amino)-4-methyl-pentanethioic acid S'-(6-nitro-benzotriazol-1-yl) esterN/A
CAS Number 214750-70-6 cato-chem.comchemicalregister.com
Molecular Formula C₁₇H₂₃N₅O₄S cato-chem.com
Molecular Weight 393.5 g/mol cato-chem.com
Primary Use Building block for the synthesis of thionopeptides cymitquimica.com

Table 2: Key Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23N5O4S B558057 Boc-ThionoLeu-1-(6-nitro)benzotriazolide CAS No. 214750-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXTLKKSQZVKQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426520
Record name Boc-ThionoLeu-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-70-6
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-ThionoLeu-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Chemical Characterization of Boc Thionoleu 1 6 Nitro Benzotriazolide

Precursor Synthesis and Derivatization Pathways for Thionated Alpha-Amino Acids

The journey to Boc-ThionoLeu-1-(6-nitro)benzotriazolide begins with the synthesis of N-Boc-protected thioleucine. This involves the initial protection of the amino acid leucine (B10760876), followed by a thionation reaction to convert the carboxylic acid amide to a thioamide.

The conversion of an amide to a thioamide is a fundamental transformation in the synthesis of thiopeptides. This is typically achieved using specialized thionating agents.

Phosphorous-based reagents are the most common and effective agents for the thionation of amides. Among these, Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀) are widely employed.

Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and efficient thionating agent for a variety of carbonyl compounds, including amides. organic-chemistry.org Its mechanism involves the dissociation of the central four-membered ring into reactive dithiophosphine ylides. nih.gov These ylides then react with the amide carbonyl group to form a thiaoxaphosphetane intermediate, which subsequently collapses to the thioamide and a stable P=O byproduct. organic-chemistry.org Lawesson's reagent is often preferred over P₄S₁₀ due to its milder reaction conditions and higher yields in many cases. organic-chemistry.orgencyclopedia.pub

Phosphorus Pentasulfide (P₄S₁₀) is another powerful thionating agent. nih.gov It is typically used at higher temperatures compared to Lawesson's reagent. organic-chemistry.org The combination of P₄S₁₀ with hexamethyldisiloxane (B120664) has been shown to be an efficient system for the thionation of amides, offering the advantage of easier byproduct removal through hydrolytic workup. nih.gov A complex of P₄S₁₀ with pyridine (B92270) has also been developed as a storable and selective thionating agent. organic-chemistry.org

While traditional phosphorous-based reagents are effective, modern synthetic chemistry often demands greater selectivity and milder conditions, especially when dealing with complex and sensitive molecules like protected amino acids. Fluorous-tagged versions of Lawesson's reagent have been developed to simplify the purification process, allowing for the easy removal of reagent-related byproducts by fluorous solid-phase extraction. researchgate.net Microwave-assisted thionation using Lawesson's reagent has also emerged as a technique to accelerate reaction times and improve yields. encyclopedia.pubnih.gov These contemporary methods offer significant advantages in the context of synthesizing thionated amino acid building blocks for solid-phase peptide synthesis.

The synthesis of the N-Boc-thionated leucine building block commences with the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, typically achieved by reacting L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

General Thionation Reagents and Procedures for Amide to Thioamide Conversion

Benzotriazole-Mediated Activation Chemistry for Thioamino Acids

Once the N-Boc-thioleucine is prepared, the next crucial step is its activation to facilitate coupling with other amino acids or peptide fragments. Benzotriazole-based activating agents are widely used for this purpose due to their ability to form stable, yet reactive, active esters.

The activating moiety in the title compound is 1-hydroxy-6-nitrobenzotriazole (B1216932). The nitro group in the 6-position of the benzotriazole (B28993) ring acts as an electron-withdrawing group, which enhances the leaving group ability of the benzotriazole moiety, thereby increasing the reactivity of the activated thioamino acid.

The synthesis of 1-hydroxy-6-nitrobenzotriazole is a key step. While the synthesis of the parent 1-hydroxybenzotriazole (B26582) (HOBt) is well-documented, involving the reaction of o-nitrochlorobenzene with hydrazine (B178648) hydrate, the synthesis of the 6-nitro derivative is more complex. encyclopedia.pubgoogle.com One potential route involves the nitration of a suitable benzotriazole precursor. Another approach could start from a pre-nitrated aromatic compound, such as 2-chloro-5-nitroaniline, and build the triazole ring. For instance, a process for preparing 1-hydroxy-benzotriazoles from multiply chlorinated nitrobenzenes has been described, which involves reaction with hydrazine followed by dehalogenation. google.com

With the N-Boc-L-thioleucine and 1-hydroxy-6-nitrobenzotriazole in hand, the final step is the coupling reaction to form this compound. This is typically achieved using a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in an anhydrous solvent. The carbodiimide activates the thiocarboxylic acid of N-Boc-L-thioleucine, which then reacts with the hydroxyl group of 1-hydroxy-6-nitrobenzotriazole to form the desired activated ester. The final product is then purified to be used in subsequent peptide synthesis steps.

Coupling of Thionated Amino Acids with Nitrobenzotriazole Scaffolds

The formation of this compound involves the activation of a thionated amino acid precursor, N-Boc-thioleucine, by coupling it with a 6-nitrobenzotriazole scaffold. This method has emerged to address the challenges associated with earlier thiopeptide synthesis techniques, which often suffered from low yields, lack of reaction specificity, and significant racemization. osti.gov The use of α-amino thionoacid derivatives of nitrobenzotriazole as thioacylating agents represents a significant improvement, allowing for the site-specific incorporation of thioamide linkages into a peptide chain under mild conditions. osti.govacs.org

The core of this synthetic step is the activation of the thiocarboxyl group of N-Boc-thioleucine. The 6-nitrobenzotriazole group is an excellent leaving group, which, once attached to the thiono-amino acid, renders the thiocarbonyl carbon highly electrophilic. This heightened reactivity facilitates the subsequent nucleophilic attack by the amino group of a target peptide or amino acid, leading to the efficient formation of a thioamide bond. acs.org This benzotriazole-mediated approach is foundational for synthesizing aza-peptides and their analogues. nih.gov

Optimized Synthesis of this compound

Optimization of the synthetic protocol is crucial for maximizing yield and purity. Research into related compounds has focused on refining reaction conditions, including solvent systems and reagent stoichiometry, to achieve near-quantitative conversions. researchgate.net The development of new methods using nitrobenzotriazole derivatives was specifically aimed at overcoming the limitations of previous thioacylation procedures. osti.gov

The synthesis of the N-Boc protected thioamide precursor is a key preliminary step. The N-tert-butoxycarbonyl (Boc) group is introduced to the thioamide with high selectivity for the nitrogen atom. rsc.org This reaction typically employs di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). rsc.org The optimization of these conditions is critical for efficient synthesis. For the subsequent coupling to the nitrobenzotriazole scaffold, controlling the stoichiometry of the coupling agents and the reaction environment (solvent, temperature) is essential for preventing side reactions and ensuring high yield. researchgate.net

Table 1: Representative Optimized Reaction Conditions for Thioamide N-Boc Protection and Activation This table presents typical conditions based on analogous reactions for thioamide modification and activation.

Parameter Condition Purpose Source
N-Boc Protection Reagent Di-tert-butyl dicarbonate (Boc₂O) Introduction of the Boc protecting group rsc.org
Boc₂O Stoichiometry 1.1–2.5 equivalents Ensures complete protection of the thioamide nitrogen rsc.org
Catalyst 4-(Dimethylamino)pyridine (DMAP) Catalyzes the N-Boc protection reaction rsc.org
Catalyst Loading ~5 mol% Effective catalysis without promoting side reactions rsc.org
Solvent Tetrahydrofuran (THF) Provides a suitable reaction medium for N-Boc protection rsc.org
Activation Scaffold 1-Hydroxy-6-nitrobenzotriazole Activates the thiocarboxyl group for coupling osti.govlookchem.com

| Coupling Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Can lead to excellent conversions in coupling reactions | researchgate.net |

A combination of chromatographic and spectroscopic methods is essential to confirm the successful synthesis and purity of this compound.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for monitoring the progress of the reaction. researchgate.net HPLC methods, often coupled with UV detection, are well-established for the analysis of benzotriazole derivatives. researchgate.netmdpi.com For definitive structural confirmation and identification of any byproducts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed, providing both separation and precise mass data. nih.govsigmaaldrich.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. researchgate.netresearchgate.net Key ¹H NMR signals would include a singlet around 1.4 ppm for the nine equivalent protons of the Boc group, multiplets for the protons of the leucine side chain, and distinct aromatic signals for the protons on the 6-nitrobenzotriazolide ring. ijcr.info

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight of the compound. researchgate.net The molecular ion peak would correspond to the calculated mass of the product (C₂₁H₂₃N₅O₅S). cymitquimica.com

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretch, the C=O of the carbamate, and the C=S of the thioamide. researchgate.netijcr.info

Table 2: Summary of Expected Analytical Characterization Data

Technique Purpose Expected Observation Source
HPLC Purity Assessment A single major peak indicating a pure compound. researchgate.netmdpi.com
LC-MS/MS Structural Confirmation Molecular ion peak [M+H]⁺ corresponding to the product's molecular weight. nih.govresearchgate.net
¹H NMR Structural Elucidation Signals for Boc (~1.4 ppm), Leucine side chain, and aromatic protons. researchgate.netijcr.info
¹³C NMR Carbon Skeleton Confirmation Resonances corresponding to all unique carbon atoms in the molecule. researchgate.netresearchgate.net

| IR Spectroscopy | Functional Group ID | Characteristic peaks for N-H, C=O (Boc), and C=S (thioamide) bonds. | ijcr.info |

Protective Group Chemistry in the Context of this compound

The use of protecting groups is fundamental in multi-step organic synthesis to ensure that specific functional groups react in a controlled and predictable manner. biosynth.comnih.gov

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of the thioleucine precursor. biosynth.com Its primary role is to prevent the nucleophilic amino group from engaging in undesirable side reactions, such as intermolecular polymerization with another activated thioacid molecule, during the synthesis. biosynth.comnih.gov

A key chemical rationale for using Boc protection on thioamides is the concept of "ground-state destabilization". rsc.orgnsf.gov Attaching an electron-withdrawing Boc group to the thioamide nitrogen reduces the nN→π*C=S resonance, which weakens the N–C(S) bond. rsc.orgnsf.gov This electronic activation makes the thiocarbonyl carbon more electrophilic and thus more susceptible to the desired nucleophilic attack during the subsequent coupling step. The Boc group is notably stable under a wide range of basic and nucleophilic conditions but can be cleanly removed with acid when desired. organic-chemistry.org

In complex syntheses, particularly in peptide chemistry, the use of orthogonal protecting groups is essential. nih.gov Orthogonality means that one type of protecting group can be removed under a specific set of conditions without affecting other protecting groups present in the molecule. biosynth.comnih.gov

The Boc group is a cornerstone of one of the main protection schemes in peptide synthesis. nih.gov It is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). biosynth.com This property makes it orthogonal to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. organic-chemistry.orgresearchgate.net This orthogonality is crucial because it allows for the selective deprotection of the N-terminus (if protected by Fmoc) to elongate a peptide chain, while the Boc group on a side chain (or in this context, on the thioamide nitrogen during activation) remains intact. biosynth.comub.edu The Boc group is stable during the coupling reaction itself, which typically proceeds under neutral or mildly basic conditions, ensuring the integrity of the molecule until the planned deprotection step. organic-chemistry.org

Table 3: Orthogonality of Common Amino-Protecting Groups

Protecting Group Abbreviation Cleavage Conditions Stability Source
tert-Butyloxycarbonyl Boc Strong Acid (e.g., TFA) Stable to bases, nucleophiles, and catalytic hydrogenation. biosynth.comnih.govorganic-chemistry.org
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine (B6355638) in DMF) Stable to mild acid; cleaved by strong acid. biosynth.comorganic-chemistry.orgresearchgate.net
Benzyloxycarbonyl Z or Cbz Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) Stable to mild acid and base. biosynth.com

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable to acid and base. | researchgate.netub.edu |

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
N-Boc-thioleucine
1-Hydroxy-6-nitrobenzotriazole
Di-tert-butyl dicarbonate (Boc₂O)
4-(dimethylamino)pyridine (DMAP)
Trifluoroacetic acid (TFA)
9-fluorenylmethoxycarbonyl (Fmoc)

Mechanistic Insights and Reactivity Profiling of Boc Thionoleu 1 6 Nitro Benzotriazolide

Detailed Reaction Mechanisms of Thioamide Bond Formation via Benzotriazolide Activation

The formation of a thioamide bond using Boc-ThionoLeu-1-(6-nitro)benzotriazolide proceeds through a nucleophilic acyl substitution pathway. The benzotriazolide moiety serves as an excellent activating group, transforming the otherwise unreactive thio-amino acid into a potent thioacylating agent. The general mechanism involves the reaction of the activated thio-amino acid derivative with a nucleophilic amine, leading to the formation of the desired thioamide and the release of 1-(6-nitro)benzotriazole. The synthesis of such thiocarbonyl-6-nitro-1H-benzotriazoles results in stable, crystalline solids that can be effectively used for thioacylation. bu.edu.eg Precursors for these activated species can be generated through methods like the in-situ formation of a benzotriazole (B28993) via intramolecular diazonium cyclization. nih.gov

The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the thiocarbonyl group in this compound. libretexts.orgyoutube.com This attack leads to the formation of a transient tetrahedral intermediate.

The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the incoming amine attacks the electron-deficient thiocarbonyl carbon. This is the rate-determining step in many nucleophilic acyl substitutions. youtube.com

Formation of Tetrahedral Intermediate: A short-lived tetrahedral intermediate is formed, where the negative charge is localized on the sulfur atom.

Collapse of the Intermediate and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbon-sulfur double bond. Simultaneously, the carbon-nitrogen bond connecting the thioacyl group to the benzotriazolide ring cleaves. The 1-(6-nitro)benzotriazolide anion is expelled as the leaving group. libretexts.orgyoutube.com The effectiveness of a leaving group is related to its ability to stabilize a negative charge, which is a key factor in the second mechanistic step. libretexts.org

The departure of the leaving group is facilitated by its inherent stability. The negative charge on the benzotriazolide anion is delocalized over the heterocyclic ring system, and this stabilization is further enhanced by the presence of the electron-withdrawing nitro group. nih.gov

The 6-nitro substituent on the benzotriazolide ring plays a pivotal role in modulating the reactivity of the thioacylating agent. As a potent electron-withdrawing group, it influences the reaction through both inductive and resonance effects. libretexts.orglibretexts.org

Increased Electrophilicity: The nitro group withdraws electron density from the benzotriazole ring system. This electronic pull extends to the thiocarbonyl carbon, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack. Evidence for this increased electrophilicity is observed in the 13C NMR spectrum, where the thiocarbonyl carbon signal of thiocarbonyl-6-nitro-1H-benzotriazoles is shifted further downfield compared to their unsubstituted counterparts. bu.edu.eg

These electronic effects collectively render this compound a highly efficient and reactive agent for thioamide bond formation.

Kinetic and Thermodynamic Parameters Governing Thioacylation Reactions

The kinetics of thioacylation reactions with this compound are governed by factors that influence the energy of the transition state, primarily the nucleophilicity of the amine and the electrophilicity of the thioacylating agent. The thermodynamics of the reaction are generally favorable, with the formation of the stable thioamide bond being the driving force. nih.gov The Gibbs free energy of reaction (ΔG°r) for the formation of thioamides is typically negative, indicating a spontaneous process under standard conditions. nih.gov

Table 1: Predicted Influence of Activating Groups on Thioacylation Kinetics
Activating GroupRelative Electrophilicity of C=SLeaving Group StabilityPredicted Relative Rate Constant (k)
Thioacid (-SH)LowPoor (S²⁻)Very Slow
Thioester (-SR)ModerateModerate (RS⁻)Slow
BenzotriazolideHighGoodFast
6-NitrobenzotriazolideVery HighExcellentVery Fast

Chemoselective and Regioselective Considerations in Coupling Reactions with this compound

This compound exhibits a high degree of chemoselectivity, a critical attribute for its use in the synthesis of complex peptides containing multiple functional groups.

Regioselectivity: In substrates containing multiple amine functionalities, such as the side chain of lysine, regioselectivity can be a concern. The reaction will typically favor the most nucleophilic and sterically accessible amine. In standard peptide synthesis, the α-amino group of a growing peptide chain is deprotected just before coupling, making it the primary site of reaction, while the ε-amino group of lysine remains protected.

Stereochemical Fidelity and Epimerization Control During Thioamide Assembly

A paramount challenge in peptide synthesis is the preservation of the stereochemical integrity of the α-carbon of the activated amino acid residue. nih.gov Epimerization, the loss of stereochemical purity at this center, is a significant side reaction that can compromise the biological activity of the final peptide. nih.govbachem.com This issue is particularly pronounced during the activation step required for peptide bond formation. The α-carbon of thioamide amino acids is also susceptible to epimerization during solid-phase peptide synthesis (SPPS). nih.gov

The primary pathway for racemization during the coupling of activated amino acids, including thio-amino acids, involves the formation of a planar, achiral intermediate. peptide.comresearchgate.net For thio-amino acids, this intermediate is a 5(4H)-thiazolone.

The mechanism proceeds as follows:

Cyclization: The activated this compound can undergo intramolecular cyclization. The lone pair on the nitrogen of the Boc-carbamate group attacks the highly electrophilic thiocarbonyl carbon, displacing the 1-(6-nitro)benzotriazolide leaving group to form a transient 5(4H)-thiazolone intermediate.

Enolization: The α-proton of the thiazolone is acidic and can be abstracted by a base present in the reaction mixture (e.g., excess amine nucleophile or an added tertiary amine base like diisopropylethylamine).

Formation of Achiral Enolate: Deprotonation results in the formation of a planar, resonance-stabilized thiazole (B1198619) enolate. This intermediate is achiral.

Reprotonation: Subsequent reprotonation of the enolate can occur from either face of the planar ring with roughly equal probability, leading to a racemic mixture of the D- and L-thiazolone.

Ring Opening: The thiazolone can then react with the amine nucleophile to yield the thiopeptide, but the product will be a mixture of diastereomers due to the preceding racemization.

Several factors are known to influence the extent of racemization, including the nature of the activating group, solvent polarity, temperature, and the presence of base. peptide.comresearchgate.netnih.gov While specific methods using different reagents have been developed to achieve controlled thioamide coupling without epimerization, the inherent risk via the thiazolone pathway remains a critical consideration when using highly activated thio-amino acid derivatives like this compound. nih.gov

Methodologies for Minimizing Stereochemical Compromise

The preservation of stereochemical integrity at the α-carbon is a critical challenge during the activation and coupling of amino acid derivatives, including thioamino acids like Boc-ThionoLeu-OH. The formation of the highly reactive 1-(6-nitro)benzotriazolide ester, this compound, increases the susceptibility of the α-proton to abstraction, which can lead to racemization through the formation of a planar enolate or ketenimine intermediate. Several methodologies are employed to mitigate this stereochemical compromise during its use in thioacylation reactions.

Key strategies to minimize racemization include:

Low-Temperature Conditions: Conducting reactions at reduced temperatures (e.g., -20 °C to 0 °C) is a fundamental approach to decrease the rate of proton abstraction and subsequent racemization relative to the desired nucleophilic attack.

Solvent Selection: The choice of solvent plays a crucial role. Non-polar, aprotic solvents are generally preferred as they are less likely to facilitate the proton transfer events that lead to racemization. Solvents with high polarity can stabilize the charged intermediates that contribute to the loss of chiral purity.

Base and Nucleophile Choice: The nature and stoichiometry of the base used, if any, and the reacting nucleophile are critical. The use of sterically hindered, non-nucleophilic bases can reduce the rate of α-proton abstraction. Furthermore, employing highly reactive nucleophiles can ensure that the coupling reaction proceeds much faster than the competing racemization pathway.

Control of Reaction Time: Minimizing the time the activated thioamino acid exists in solution before reacting with the nucleophile can significantly reduce the opportunity for racemization. This can be achieved by adding the coupling agent to the thioamino acid in the presence of the nucleophile, rather than pre-activating the thioamino acid for an extended period.

These strategies are fundamental in peptide chemistry and are directly applicable to reactions involving highly activated thioamino acid esters to ensure the synthesis of chirally pure products.

Analytical Techniques for Chiral Purity Assessment

Verifying the enantiomeric purity of the products derived from this compound is essential. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely used techniques for this purpose. cat-online.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a predominant method for assessing the chiral purity of amino acid derivatives. cat-online.com The separation of enantiomers can be achieved through two primary approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP). The stationary phase contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acid derivatives, CSPs based on cyclodextrins, proteins, or Pirkle-type phases are common.

Indirect Separation: This method involves pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers possess different physicochemical properties and can be separated on a standard achiral stationary phase. A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.gov

The high sensitivity of HPLC, often coupled with mass spectrometry (LC-MS), allows for the detection and quantification of even minor amounts of the undesired enantiomer. nih.govchiraltech.com

Gas Chromatography (GC): For GC analysis, the amino acid derivatives must be volatile. cat-online.com This typically requires a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group. cat-online.com The resulting volatile derivatives are then separated on a chiral capillary column. This method provides high resolution and is capable of detecting enantiomeric impurities down to very low levels (e.g., 0.1%). cat-online.com

Below is an illustrative table representing typical data obtained from a chiral HPLC analysis for the assessment of enantiomeric purity.

EnantiomerRetention Time (minutes)Peak Area (%)Enantiomeric Excess (% ee)
L-ThionoLeucine Derivative12.599.8599.70
D-ThionoLeucine Derivative14.20.15
This table is illustrative and does not represent actual experimental data.

Computational and Theoretical Investigations of Activated Thioamino Acid Reactivity

Computational chemistry provides invaluable insights into the electronic structure, stability, and reactivity of transient species like this compound. chemrxiv.orgrsc.org Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the detailed analysis of reaction mechanisms at a molecular level.

Transition State Analysis and Reaction Pathway Modeling

Computational modeling is a powerful tool for elucidating the precise mechanism of thioacylation reactions. By mapping the potential energy surface of the reaction, researchers can identify the structures of transition states and intermediates, thereby distinguishing between different possible reaction pathways (e.g., concerted vs. stepwise mechanisms). nih.gov

For the reaction of this compound with a nucleophile (e.g., an amine), transition state analysis can determine the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate. These calculations can help explain the high reactivity of such activated esters.

Modeling can also shed light on the factors influencing stereochemical outcomes. By calculating the energy barriers for both the desired coupling reaction and the competing racemization pathway, computational studies can predict conditions that would favor one pathway over the other, guiding the optimization of experimental conditions to maintain chiral purity.

Reaction PathwayCalculated Activation Energy (ΔG‡, kcal/mol)Key Structural Features of Transition State
Nucleophilic Acyl Substitution (Concerted) 10-15Simultaneous bond formation (Nucleophile-C) and bond breaking (C-Leaving Group).
Nucleophilic Acyl Substitution (Stepwise) 12-18 (for rate-determining step)Formation of a tetrahedral intermediate.
α-Proton Abstraction (Racemization) 15-25Interaction of a base with the α-proton, leading to a planar enolate intermediate.
This table contains representative theoretical values for activated esters and is for illustrative purposes.

Structure-Reactivity Relationships in Thioacylating Agents

The reactivity of a thioacylating agent is profoundly influenced by its molecular structure. nih.govnih.gov Computational studies can quantify these structure-reactivity relationships by analyzing how systematic structural modifications affect electronic properties and reaction energetics. libretexts.org

Key factors influencing the reactivity of this compound include:

The Leaving Group: The 1-(6-nitro)benzotriazolide moiety is an excellent leaving group. The presence of the electron-withdrawing nitro group significantly stabilizes the resulting anion, making the departure of the leaving group more favorable and thus increasing the electrophilicity of the thiocarbonyl carbon.

The Thiocarbonyl Group: The replacement of the carbonyl oxygen with sulfur (C=O → C=S) alters the electronic properties of the electrophilic center. Thioamides exhibit different resonance stabilization compared to amides, which can influence the susceptibility of the thiocarbonyl carbon to nucleophilic attack. nih.gov

The N-Protecting Group: The Boc (tert-butoxycarbonyl) group is an electron-withdrawing urethane-type protecting group that can influence the acidity of the α-proton. Its steric bulk can also play a role in modulating the approach of nucleophiles.

By computationally modeling a series of analogous thioacylating agents with different leaving groups or N-protecting groups, a quantitative structure-activity relationship (QSAR) can be established. This allows for the rational design of new reagents with tailored reactivity and stability for specific applications in peptide synthesis and medicinal chemistry. nih.gov

Advanced Applications in Peptide and Peptidomimetic Chemical Synthesis

Strategic Integration of Boc-ThionoLeu-1-(6-nitro)benzotriazolide into Peptide Synthesis Protocols

Solid-Phase Peptide Synthesis (SPPS) with Benzotriazolide-Activated Thioamino Acids

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for peptide assembly, and benzotriazolide-activated thioamino acids, such as this compound, are valuable reagents in this context. These reagents, particularly the 4-nitrobenzotriazole variants, are typically generated through an oxidation process and are often used in the coupling step without prior purification. chemrxiv.org

The efficiency of incorporating a thioamino acid using this compound is highly dependent on the coupling conditions and the choice of solid support (resin).

Coupling Conditions: Standard coupling reagents used in SPPS can be employed, though optimization is often necessary. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govbachem.com Other phosphonium (B103445) or uronium salt-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU can also be utilized. wpmucdn.com The reaction is typically carried out in aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.gov To drive the reaction to completion, an excess of the thioacylating agent is often used. iris-biotech.de

Merrifield Resin: A classic choice for Boc-SPPS, but can be susceptible to peptide loss during the repeated acid deprotection steps required for long peptides. peptide.com

PAM Resin (Phenylacetamidomethyl): Offers greater stability to the trifluoroacetic acid (TFA) used for Boc deprotection compared to Merrifield resin, making it suitable for longer sequences. peptide.comiris-biotech.de However, final cleavage from PAM resin requires harsher conditions, typically strong acids like hydrofluoric acid (HF). peptide.com

MBHA Resin (Methylbenzhydrylamine): Used for the synthesis of C-terminal peptide amides and also requires strong acid cleavage. peptide.com

Trityl and 2-Chlorotrityl Resins: These are highly acid-labile and allow for the cleavage of the peptide from the resin under very mild acidic conditions, which can be advantageous for preserving sensitive functionalities. peptide.comiris-biotech.de

Table 1: Resin Compatibility and Characteristics for SPPS
Resin TypeTypical ApplicationCleavage ConditionsAdvantagesDisadvantages
Merrifield Boc-SPPS (Peptide Acids)Strong Acid (e.g., HF)Well-established, cost-effective.Potential peptide loss with long sequences. peptide.com
PAM Boc-SPPS (Peptide Acids)Strong Acid (e.g., HF)More stable to TFA than Merrifield. peptide.comiris-biotech.deHarsher cleavage conditions required. peptide.com
MBHA Boc-SPPS (Peptide Amides)Strong Acid (e.g., HF)Direct synthesis of peptide amides. peptide.comHarsh cleavage conditions. peptide.com
Trityl Resins Fmoc/Boc SPPSMild Acid (e.g., Acetic Acid, 1% TFA)Mild cleavage preserves protecting groups. peptide.comiris-biotech.deMoisture sensitive (chloroform). iris-biotech.de

The introduction of thioamides via reagents like this compound is not without its challenges.

Incomplete Coupling: The coupling reaction to form the thioamide bond is often not quantitative. chemrxiv.org This can lead to deletion sequences in the final peptide product. To mitigate this, unreacted free amino groups are typically "capped" by acetylation with a reagent like acetic anhydride. chemrxiv.org This terminates the unreacted chains, preventing them from participating in subsequent coupling steps and simplifying the purification of the desired full-length peptide.

Side Product Formation: A primary side reaction is the formation of the corresponding oxoamide (B1213200) (standard amide bond) instead of the desired thioamide. chemrxiv.org This can occur due to impurities in the thioacylating reagent or competing reaction pathways. Careful control of reaction conditions and reagent purity is essential to minimize this side product. Additionally, for certain peptide sequences, side reactions like aspartimide formation can occur, particularly at elevated temperatures. chemrxiv.org Employing shorter reaction cycles and carefully controlling the base concentration can help reduce this risk. chemrxiv.org

The use of this compound is primarily suited for the Boc-SPPS strategy. iris-biotech.deamericanpeptidesociety.org In this approach, the temporary Nα-Boc protecting group is removed with a moderately strong acid like TFA, while the side-chain protecting groups and the linkage to the resin are cleaved at the end of the synthesis with a very strong acid like HF. iris-biotech.denih.gov

Its application in the more common Fmoc-SPPS strategy is problematic. The Fmoc group is removed with a base, typically piperidine (B6355638). americanpeptidesociety.org Thioester linkages, which are structurally related to the activated thioamino acid, are often unstable under these basic conditions. nih.govnih.gov Therefore, this compound cannot be used for multiple cycles in a standard Fmoc synthesis protocol. However, it can be used to introduce a single N-terminal thioleucine residue at the very end of an Fmoc-based synthesis, as no further base-mediated deprotection steps are required. For the internal incorporation of thioamides in Fmoc-SPPS, alternative "safety-catch" linkers or intramolecular acyl transfer strategies are generally employed. nih.govnih.gov

Table 2: Comparison of Boc and Fmoc Strategies for Thiopeptide Synthesis
FeatureBoc-SPPSFmoc-SPPS
Nα-Protecting Group Acid-labile (TFA)Base-labile (Piperidine)
Compatibility with this compound HighLow (limited to N-terminal addition) nih.govnih.gov
Cleavage Harsh (HF) nih.govMild (TFA)
Advantages for Thioesters Direct synthesis on resin is effective. nih.govAvoids use of hazardous HF. nih.gov
Challenges for Thioesters Requires handling of HF. nih.govThioester linkage instability to piperidine requires special strategies. nih.govnih.gov

Solution-Phase Methodologies for Thiopeptide Assembly

While less common than SPPS for long peptides, solution-phase synthesis remains a powerful technique, particularly for the production of shorter peptides or complex fragments. This compound can be utilized in solution-phase methodologies. Here, the activated thioamino acid is reacted with a peptide fragment in a suitable organic solvent. Purification after each step is typically achieved by extraction or chromatography. This approach was successfully used in the synthesis of didmolamide B, which contains a thiazole-containing amino acid. researchgate.net

Synthesis of Complex Peptide Architectures and Analogues Utilizing this compound

The reactivity of the benzotriazolide ester makes this class of reagents particularly useful for the synthesis of complex, non-linear peptide structures.

The incorporation of thioamides can induce specific conformational constraints, which is valuable in the design of peptidomimetics. Furthermore, the chemistry of benzotriazole (B28993) linkers has been leveraged to create macrocyclic peptides. For instance, a resin-bound benzotriazole entity can be displaced by various nucleophiles, facilitating C-terminal modification and even head-to-tail cyclization. researchgate.netrsc.org This strategy has been applied to the synthesis of cyclic peptides such as the sunflower trypsin inhibitor-1. researchgate.netrsc.org

Macrocyclic peptides that contain thiazole (B1198619) or thiazoline (B8809763) heterocycles, which can be formed from thioamide precursors, are recognized as privileged structures in drug discovery due to their enhanced stability and bioactivity. researchgate.netresearchgate.net Methodologies have been developed for the synthesis of such macrocycles, for example, by reacting an N-terminal cysteine with a C-terminal nitrile, where the nitrile can be introduced using a cleavable benzotriazole linker. researchgate.netresearchgate.net This highlights the versatility of benzotriazole-based reagents in constructing intricate and biologically relevant peptide architectures.

Preparation of Linear Peptides with Site-Specific Thioamide Bonds

This compound serves as an activated N-Boc-protected thioamino acid derivative, enabling the direct and regioselective incorporation of a thioamide bond into a growing peptide chain. This method is particularly valuable in solid-phase peptide synthesis (SPPS), where the thioacylation can be performed on a resin-bound amine. The 6-nitrobenzotriazolide leaving group is highly activated, facilitating a clean and efficient coupling reaction under relatively mild conditions. This approach avoids the harsh reagents and potential side reactions associated with non-specific, post-synthetic thionation methods. The result is the precise placement of a single thioamide linkage at a desired position within the linear peptide sequence, which is crucial for studying its effects on peptide conformation, stability, and biological activity.

Construction of Cyclic Peptides Incorporating Thioamide Moieties

The synthesis of cyclic peptides often presents challenges, including difficult cyclization reactions and the potential for oligomerization. The introduction of a thioamide bond via this compound can influence the conformational preferences of the linear precursor, potentially pre-organizing it for a more efficient macrocyclization. The altered stereoelectronic properties of the thioamide linkage, compared to a standard amide bond, can reduce the energy barrier for cyclization and favor the formation of the desired cyclic product. Furthermore, the thioamide bond itself becomes an integral part of the cyclic scaffold, influencing the final three-dimensional structure and, consequently, the peptide's interaction with biological targets.

Design and Synthesis of Thioamide-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. The thioamide bond is a key isosteric replacement for the amide bond in the design of such molecules. By using this compound, medicinal chemists can systematically replace specific amide bonds with thioamides to probe structure-activity relationships (SAR). This targeted modification can lead to peptidomimetics with altered hydrogen bonding patterns, increased lipophilicity, and restricted conformational flexibility, all of which can contribute to improved therapeutic potential. The reagent allows for the synthesis of peptidomimetics where the thioleucine residue is a critical component of the pharmacophore.

Comparative Analysis with Alternative Thiopeptide Synthesis Strategies

The efficacy of this compound is best understood when compared with other methods for thiopeptide synthesis.

Assessment Against Other Activated Thioacylating Reagents

Other activated reagents for introducing thioamides include thioacylbenzimidazolinones and in situ activation of N-protected thioamino acids with coupling agents. While effective, these alternatives can sometimes suffer from drawbacks such as lower reactivity, the formation of side products, or the need for specific and sometimes harsh activation conditions. This compound, being a pre-activated and stable crystalline solid, offers a convenient and highly reactive option. The 6-nitrobenzotriazole leaving group is superior in its activation capacity, often leading to higher yields and purities in the resulting thiopeptides.

Reagent TypeActivationReactivityHandlingSide Products
This compound Pre-activatedHighStable crystalline solidMinimal
Thioacylbenzimidazolinones Pre-activatedModerate to HighGenerally stablePotential for side reactions
Monothiocarboxylic Acids In situ activation requiredVariableCan be unstableDependent on coupling agent

Evaluation Relative to Ynamide-Mediated Approaches

A mechanistically distinct approach to thiopeptide synthesis involves the reaction of ynamides with thiocarboxylic acids. This method can be efficient for certain sequences but requires the synthesis of specialized ynamide building blocks, which can be complex and time-consuming. Furthermore, the scope of the ynamide-based methods may be limited by the availability and stability of the ynamide precursors. In contrast, the use of this compound follows the well-established logic of standard peptide synthesis, making it more readily adaptable for researchers familiar with SPPS and solution-phase peptide coupling techniques.

Performance Compared to Post-Synthetic Thionation of Amide Bonds

The traditional method for producing thiopeptides involves the post-synthetic thionation of a pre-formed peptide using reagents like Lawesson's reagent or Belleau's reagent. A major drawback of this approach is its lack of selectivity, often leading to the thionation of multiple amide bonds within the peptide, and in some cases, undesired side reactions with sensitive functional groups. This makes the site-specific modification of a single amide bond challenging. This compound overcomes this fundamental limitation by allowing for the direct and exclusive introduction of a thioamide at a predetermined position during the stepwise synthesis of the peptide. This provides precise control over the final molecular structure, which is essential for detailed SAR studies.

Synthesis StrategySelectivityControlCompatibility
This compound Site-specificHighGood with standard protecting groups
Post-Synthetic Thionation Non-selectiveLowPotential for side reactions with sensitive groups

Future Directions and Challenges in Advanced Thiopeptide Chemistry

Innovation in Design and Synthesis of Next-Generation Thioacylating Agents

The development of efficient, mild, and site-specific methods for thioamide bond formation is a cornerstone of advancing thiopeptide chemistry. Traditional thionating reagents like Lawesson's reagent often suffer from harsh reaction conditions, low yields, and lack of specificity. nih.govosti.gov The evolution of thioacylating agents is critical for the streamlined synthesis of complex thiopeptides.

Early advancements included the use of α-amino thionoacid derivatives of nitrobenzotriazole, which offered a significant improvement for the site-specific incorporation of thioamide linkages under milder conditions compared to previous methods. osti.govchemrxiv.org These agents, however, can still present challenges such as the formation of byproducts and potential for racemization. osti.gov

More recent innovations focus on developing novel thioacylating agents that offer greater efficiency and broader substrate scope. One promising approach involves the use of nitroalkanes as thioacyl equivalents. This method allows for the direct thioacylation of amines with nitroalkanes in the presence of elemental sulfur, providing a straightforward and chemoselective route to thioamides and thiopeptides with high stereochemical integrity. nih.govresearchgate.net Another emergent strategy utilizes ynamides to mediate thiopeptide synthesis, offering excellent yields and compatibility with a wide range of functional groups under mild conditions, thus minimizing epimerization. mdpi.com

Future work in this area will likely focus on creating even more robust and user-friendly thioacylating agents. Key goals include the development of reagents that are stable, easy to handle, and compatible with automated solid-phase peptide synthesis (SPPS), which is essential for producing long and complex thiopeptides.

Addressing Current Limitations and Developing Robust Synthetic Protocols

The synthesis of thiopeptides is often hampered by challenges that are not typically encountered in standard peptide synthesis. mblintl.com These include side reactions during synthesis and deprotection, epimerization of chiral centers, and difficulties with aggregation and solubility of hydrophobic sequences. mblintl.comacs.org

A significant limitation is the instability of the thioamide bond under certain chemical conditions, particularly the acidic conditions used for cleavage from the resin in Boc-based SPPS. nih.gov While Fmoc-based SPPS is an alternative, the development of efficient methods for creating thioamide-containing C-terminal thioesters for this strategy has required considerable effort. nih.gov

To address these issues, researchers are developing improved synthetic protocols. The use of thioimidates as protecting groups for thioamides has been shown to be effective in preventing side reactions and preserving stereochemistry during peptide elongation and deprotection. acs.org Furthermore, optimizing cleavage cocktails and employing alternative scavengers can significantly improve the yield and purity of the final thiopeptide. acs.org For complex sequences prone to aggregation, strategies such as segmented synthesis, the use of modified amino acids like pseudoproline dipeptides, and the incorporation of solubilizing tags are being explored. mblintl.com

The development of robust, standardized protocols that are applicable to a wide range of sequences is a critical future direction. This will make thiopeptide synthesis more accessible to the broader scientific community and facilitate the exploration of their potential applications.

Expansion of Thioamide Integration to Broader Amino Acid Repertoire and Complex Systems

While methods for incorporating thioamides have improved, their application has often been limited to a subset of the 20 proteinogenic amino acids. chemrxiv.org Certain residues, such as asparagine, glutamine, methionine, threonine, and histidine, can be challenging to incorporate as thioamides with high efficiency using existing methods. chemrxiv.org Future research will focus on developing new thioacylation chemistries that are compatible with the full range of amino acid side chains.

Furthermore, the integration of thioamides into more complex biological systems is a key area of future development. The use of Native Chemical Ligation (NCL) has enabled the semi-synthesis of proteins containing thioamides, allowing for the study of protein folding and interactions. nih.govnih.gov This technique involves the ligation of a synthetic peptide fragment containing a thioamide with a recombinantly expressed protein fragment. nih.gov However, NCL typically requires an N-terminal cysteine at the ligation site, which can be a limitation. nih.gov Strategies to overcome this, such as radical desulfurization to convert cysteine to alanine (B10760859) post-ligation, are being developed to expand the utility of this approach. researchgate.net

The expansion to β-amino acids is also a promising frontier. β-thionopeptides may present fewer synthetic challenges, as they appear to be less prone to acid-promoted cyclization side reactions compared to their α-thionopeptide counterparts. acs.org This could open up new avenues for creating novel folded structures and bioactive molecules.

Emergent Methodologies for Thiopeptide Assembly and Functionalization

Beyond the stepwise incorporation of single thioamide bonds, new methodologies are emerging for the assembly and further functionalization of thiopeptides. These methods aim to create more complex and diverse molecular architectures.

One such approach is the Ag(I)-promoted coupling of thioamides with carboxylic acids. This reaction generates an isoimide (B1223178) intermediate that can be manipulated to form native amide bonds, create depsipeptides, or be trapped by nucleophiles to generate a variety of functionalized peptide motifs. unimelb.edu.au This methodology has potential applications in peptide ligation, macrocyclization, and even the insertion or excision of amino acid residues. unimelb.edu.au

The biosynthesis of thiopeptide natural products, which are ribosomally synthesized and post-translationally modified peptides (RiPPs), is also inspiring new synthetic strategies. cas.cnnih.gov Understanding the enzymatic machinery responsible for creating the complex heterocyclic and macrocyclic structures of natural thiopeptides could lead to the development of powerful chemoenzymatic or fully biological systems for producing novel thiopeptide antibiotics and other bioactive compounds. cas.cnnih.gov Precursor-directed mutational biosynthesis is one such strategy that has already been used to generate novel thiopeptide derivatives with improved biological activities. cas.cn

Future developments will likely involve the convergence of chemical and biological synthesis methods, providing powerful new tools for creating thiopeptides with unprecedented complexity and function.

Strategic Directions for the Application of Synthesized Thiopeptides in Chemical Biology Research

The unique properties of the thioamide bond make thiopeptides valuable tools for a wide range of applications in chemical biology. Strategic directions for their future use will leverage these properties to address fundamental biological questions and develop new therapeutic agents.

Thioamides have been used as probes to study protein folding, stability, and dynamics. chemrxiv.orgresearchgate.net Their altered hydrogen bonding capabilities and distinct spectroscopic signatures allow for detailed investigations of backbone interactions. nih.gov For example, thioamides have been used to study the role of n→π* interactions in protein stability. researchgate.net They also act as effective quenchers for fluorescent amino acids, enabling studies of peptide and protein conformation through Förster resonance energy transfer (FRET). nih.gov

In drug discovery, the enhanced proteolytic stability of the thioamide bond is a major advantage. nih.gov Replacing a standard amide bond with a thioamide can increase the in vivo half-life of peptide-based drugs. Thiopeptide natural products and their synthetic analogs have shown potent biological activities, including antibacterial, anticancer, and immunosuppressive properties. nih.govmdpi.comresearchgate.net Future efforts will focus on the rational design and synthesis of thiopeptide libraries to screen for new drug leads. The poor solubility and bioavailability of some thiopeptides remain a challenge, and chemical modifications to improve these properties will be a key area of research. sioc-journal.cn

The development of thiopeptides as molecular probes and imaging agents is another promising direction. Their unique chemical reactivity can be exploited for bioconjugation and the development of targeted therapeutic and diagnostic agents.

Interactive Data Tables

Table 1: Comparison of Thioamide Synthesis Methodologies

MethodReagent(s)AdvantagesDisadvantagesCitations
Traditional Thionation Lawesson's Reagent, P₄S₁₀Commercially availableHarsh conditions, low specificity, side reactions nih.govosti.gov
Activated Thioacyl Agents Boc-ThionoLeu-1-(6-nitro)benzotriazolideMilder conditions, site-specificByproduct formation, potential racemization osti.govchemrxiv.org
Nitroalkane-based Nitroalkanes, Elemental SulfurMild, chemoselective, high stereoretentionNewer method, scope still being explored nih.govresearchgate.net
Ynamide-mediated Ynamides, Thiocarboxylic acidsMild, high yield, broad functional group toleranceRequires synthesis of ynamide reagents mdpi.com

Table 2: Challenges and Solutions in Thiopeptide Synthesis

ChallengeDescriptionPotential Solution(s)Citations
Side Reactions Acid-promoted cyclization and other unwanted reactions during synthesis and deprotection.Thioimidate protection, optimized cleavage cocktails. acs.org
Epimerization Loss of stereochemical integrity at the α-carbon.Use of milder reagents (e.g., ynamide-mediated), thioimidate protection. mdpi.comacs.org
Aggregation Poor solubility of hydrophobic or long peptide chains during synthesis.Segmented synthesis, use of pseudoproline dipeptides, solubilizing tags. mblintl.com
Limited Amino Acid Scope Difficulty in efficiently incorporating certain amino acids (e.g., His, Asn, Gln).Development of new, more robust thioacylating agents. chemrxiv.org
Purification Difficulty in separating the desired thiopeptide from byproducts.Optimized synthetic and cleavage protocols to minimize byproduct formation. osti.govacs.org

Q & A

Q. What are the established synthetic routes for Boc-ThionoLeu-1-(6-nitro)benzotriazolide, and how are intermediates purified?

The compound is synthesized via coupling reactions involving benzotriazolide derivatives. A typical procedure involves activating a carboxylic acid group (e.g., thioleucine) with benzotriazolide under inert conditions. For example, in analogous syntheses, benzotriazolide intermediates are reacted with amines (e.g., primaquine) in toluene with triethylamine (TEA) to form amide bonds . Key steps include:

  • Reagent ratios : A 1:1.3 benzotriazolide-to-TEA ratio prevents decomposition of sensitive moieties like indomethacin .
  • Purification : Extractions with diluted NaOH (pH 9) remove water-soluble by-products (e.g., benzotriazole-TEA salts), followed by washing, drying over anhydrous Na₂SO₄, and recrystallization from ethanol .

Q. How does the benzotriazolide group enhance reactivity in peptide coupling reactions?

Benzotriazolide acts as an activating group, stabilizing the acyl intermediate and facilitating nucleophilic attack by amines. This activation reduces side reactions (e.g., racemization) and improves coupling efficiency. The nitro group at the 6-position may further stabilize the transition state via electron-withdrawing effects, though this requires empirical validation .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Light sensitivity : Reactions involving nitroaromatic compounds often require light-protected setups to prevent photodegradation .
  • Moisture control : Store in a desiccator under inert gas (argon) to avoid hydrolysis of the thioamide or Boc-protected groups .

Advanced Research Questions

Q. How does the 6-nitro substituent influence electronic properties and reactivity in benzotriazolide derivatives?

The nitro group is strongly electron-withdrawing, which polarizes the benzotriazolide ring and enhances electrophilicity at the reactive site (e.g., the carbonyl carbon). Computational studies (e.g., AM1 semi-empirical methods) can model these effects by optimizing molecular conformations and charge distributions . Experimental validation via cyclic voltammetry or Hammett substituent constants is recommended to quantify electronic contributions.

Q. What strategies optimize coupling efficiency when using this compound in sterically hindered peptide synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., THF/Et₃N mixtures) to improve solubility of bulky substrates .
  • Temperature modulation : Elevated temperatures (55°C) enhance reaction rates but may risk Boc-group cleavage. Kinetic studies under reflux (e.g., 48-hour reactions) balance efficiency and stability .
  • Catalyst systems : Palladium or copper catalysts (e.g., bis(triphenylphosphine)palladium dichloride) accelerate couplings in heterocyclic systems .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR or MS) for derivatives of this compound?

  • Tautomerism analysis : The thioamide group may exhibit thione-thiol tautomerism, leading to split NMR peaks. Use variable-temperature NMR or deuterated solvents to suppress exchange effects .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas for ambiguous peaks, especially when nitro group reduction or side reactions occur .
  • X-ray crystallography : Resolve structural ambiguities by crystallizing derivatives with heavy atoms (e.g., bromine substituents) .

Methodological Considerations for Experimental Design

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

  • Antiproliferative assays : Test nitro-substituted derivatives against cancer cell lines (e.g., NCI-H460) using MTT assays, with IC₅₀ values in the 5–15 µM range indicating potency .
  • Antimicrobial screening : Determine minimum inhibitory concentrations (MICs) against pathogens like Neisseria gonorrhoeae while assessing hemolytic activity on human erythrocytes for selectivity .

Q. What analytical techniques are critical for characterizing reaction intermediates?

  • HPLC-MS : Monitor reaction progress and identify by-products in real-time.
  • FT-IR spectroscopy : Track carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) group vibrations to confirm successful coupling .

Addressing Data Contradictions and Reproducibility

Q. Why might yields vary significantly across synthetic batches, and how can this be mitigated?

  • Moisture sensitivity : Even trace water can hydrolyze the benzotriazolide intermediate. Use rigorously dried solvents and Schlenk-line techniques .
  • By-product interference : Optimize extraction protocols (e.g., multiple NaOH washes) to remove unreacted starting materials .

Q. How can researchers validate the stability of the thioamide moiety under varying pH conditions?

  • pH-rate profiling : Conduct kinetic studies in buffered solutions (pH 3–10) to identify degradation thresholds.
  • Circular dichroism (CD) : Monitor conformational changes in the thioamide group, which may affect biological activity .

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